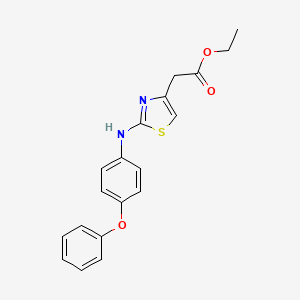
Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate is a chemical compound with the molecular formula C16H17NO3 . It is a derivative of phenoxy acetamide .
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques. For instance, the synthesis of phenoxy acetamide derivatives involves the coupling of phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research conducted by DyaveGowda et al. (2002) detailed the crystal structure of a related compound, providing insights into its molecular arrangement and emphasizing the importance of intra- and intermolecular hydrogen bonding for stability. This foundational knowledge is crucial for understanding how modifications in the compound's structure could affect its applications (DyaveGowda et al., 2002).
Synthesis and Antimicrobial Activity
Wardkhan et al. (2008) explored synthetic approaches for thiazoles and their derivatives, revealing methods that could potentially be applied to synthesize Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate derivatives with antimicrobial properties. This study highlights the compound's relevance in developing antimicrobial agents (Wardkhan et al., 2008).
Antimicrobial and Anti-inflammatory Properties
Karabasanagouda et al. (2008) synthesized a series of thiazole derivatives, assessing their anti-inflammatory and antimicrobial effectiveness. Such studies suggest the potential of Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate derivatives in medical applications, particularly in treating inflammation and infection (Karabasanagouda et al., 2008).
Pharmacological Activities
Attimarad et al. (2017) investigated the anti-inflammatory, analgesic, and antioxidant activities of thiazole acetate derivatives, providing evidence of their potential therapeutic benefits. This study also performed molecular docking to predict interactions with biological targets, suggesting a methodological framework for evaluating the compound's biological activity (Attimarad et al., 2017).
Synthesis for Dual Hypoglycemic Agents
A report by Altowyan et al. (2022) on the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, for use as a precursor in dual hypoglycemic agents, demonstrates the broader applicability of such chemical structures in developing treatments for chronic conditions like diabetes (Altowyan et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-23-18(22)12-15-13-25-19(21-15)20-14-8-10-17(11-9-14)24-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSDNFQFKDFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

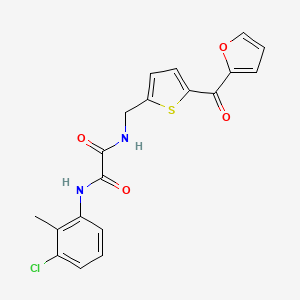
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)
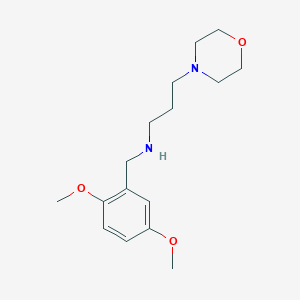
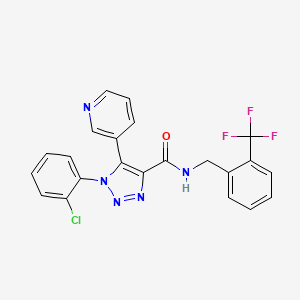
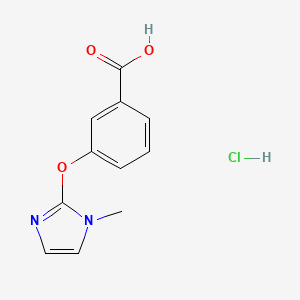
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
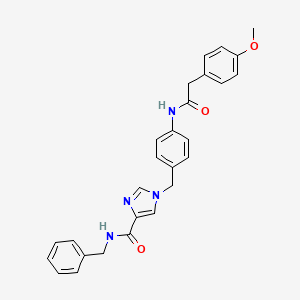


![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)